molecular formula C8H7FN2O B14349451 3-Acetylbenzene-1-diazonium fluoride CAS No. 91893-79-7

3-Acetylbenzene-1-diazonium fluoride

Cat. No.: B14349451
CAS No.: 91893-79-7
M. Wt: 166.15 g/mol
InChI Key: HULQJXGWBWEQCE-UHFFFAOYSA-M
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Description

3-Acetylbenzene-1-diazonium fluoride is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylbenzene-1-diazonium fluoride typically involves the diazotization of 3-acetyl aniline. This process includes the reaction of 3-acetyl aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt. The resulting diazonium salt is then treated with a fluoride source, such as tetrafluoroboric acid, to yield this compound .

Industrial Production Methods

Industrial production of diazonium salts, including this compound, often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to prevent decomposition of the diazonium salt.

Chemical Reactions Analysis

Types of Reactions

3-Acetylbenzene-1-diazonium fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, or copper(I) cyanide are commonly used reagents.

    Azo Coupling: Phenols and aromatic amines are used under basic conditions.

    Reduction: Sodium sulfite or stannous chloride can be used as reducing agents.

Major Products Formed

    Substitution: Aryl halides, phenols, and nitriles.

    Coupling: Azo dyes.

    Reduction: Aniline derivatives.

Scientific Research Applications

3-Acetylbenzene-1-diazonium fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetylbenzene-1-diazonium fluoride involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution reactions, where the diazonium group is replaced by other nucleophiles. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen, which makes it a good leaving group .

Comparison with Similar Compounds

Similar Compounds

  • Benzene-1-diazonium chloride
  • Benzene-1-diazonium bromide
  • Benzene-1-diazonium tetrafluoroborate

Uniqueness

3-Acetylbenzene-1-diazonium fluoride is unique due to the presence of the acetyl group, which can influence the reactivity and stability of the diazonium ion. The acetyl group can also participate in additional reactions, such as nucleophilic acyl substitution, providing further synthetic utility .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, materials science, and industrial processes. Its unique reactivity and ability to undergo various chemical transformations make it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

91893-79-7

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

3-acetylbenzenediazonium;fluoride

InChI

InChI=1S/C8H7N2O.FH/c1-6(11)7-3-2-4-8(5-7)10-9;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

HULQJXGWBWEQCE-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C1=CC(=CC=C1)[N+]#N.[F-]

Origin of Product

United States

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